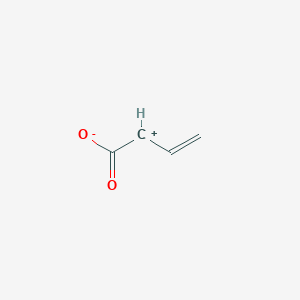

Buta-2,3-dienoic acid

Description

Properties

IUPAC Name |

but-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-2-3-4(5)6/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEERVMZUZNHHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[CH+]C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902403 | |

| Record name | NoName_1645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Buta 2,3 Dienoic Acid and Its Functionalized Derivatives

Direct Synthetic Pathways to Buta-2,3-dienoic Acid

Direct synthesis of the this compound core can be achieved through several strategic approaches, including the rearrangement of isomers and the construction from elementary starting materials.

A prominent and efficient method for synthesizing this compound is the base-catalyzed isomerization of but-3-ynoic acid. rsc.org Under controlled alkaline conditions, the terminal alkyne moiety rearranges to the more stable internal allene (B1206475) system. Research has shown that treating but-3-ynoic acid with an 18% potassium carbonate solution at 40°C for three hours can produce this compound in a high yield of 92%. rsc.org

This transformation is sensitive to reaction conditions. If more vigorous conditions are applied, such as increasing the temperature to 90°C for eight hours, the this compound will further isomerize to the thermodynamically stable but-2-ynoic acid (tetrolic acid). rsc.org Similarly, using sodium amide in liquid ammonia (B1221849) can convert but-2-ynoic acid completely into this compound. rsc.org This reactivity highlights the delicate control required to isolate the allenic isomer. rsc.orgrsc.org

Table 1: Conditions for Isomerization of Butynoic Acid Isomers

| Starting Material | Reagent/Conditions | Product | Yield | Source |

| But-3-ynoic Acid | 18% Potassium Carbonate, 40°C, 3 hr | This compound | 92% | rsc.org |

| This compound | 18% Potassium Carbonate, 90°C, 8 hr | But-2-ynoic Acid | 60% | rsc.org |

| But-2-ynoic Acid | Sodium Amide in Liquid Ammonia | This compound | Quantitative | rsc.org |

This compound derivatives can be constructed from non-isomeric, simpler precursors. One such example involves the synthesis of 4-(p-methoxyphenyl)-2-methyl-buta-2,3-dienoic acid. This synthesis begins with p-methoxyphenyl acetyl chloride, which is used to generate ethyl 4-(p-methoxyphenyl)-2-methyl-buta-2,3-dienoate, a key intermediate that is subsequently converted to the final acid. prepchem.com Another versatile method for creating the allene structure is the Crabbé homologation, which can be used to prepare N-(buta-2,3-dien-1-yl)amides from polymer-supported propargylamine (B41283), paraformaldehyde, and a copper(I) iodide catalyst. researchgate.net These approaches demonstrate the assembly of the this compound framework from basic chemical building blocks. prepchem.comresearchgate.net

The preparation of racemic this compound and its derivatives is a crucial first step toward obtaining enantiomerically pure compounds. An efficient, high-yield synthesis of racemic 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid has been developed as a precursor for subsequent optical resolution. nih.gov This procedure underscores the importance of establishing a robust route to the racemic mixture before attempting stereoselective separation.

Direct Synthesis from Simple Precursors

Stereoselective and Enantioselective Synthesis of this compound Analogs

The axial chirality of the allene group in this compound analogs makes them attractive targets for asymmetric synthesis. The development of methods to control this stereochemistry is essential for applications in medicinal chemistry and materials science.

The creation of all-carbon quaternary stereocenters—carbon atoms bonded to four distinct carbon substituents—is a significant synthetic challenge. nih.govcaltech.edu Catalytic asymmetric methods provide a powerful tool to address this challenge. Research has demonstrated the direct enantioselective alkylation of 2,3-alkadienoic acids to form these complex quaternary centers. vulcanchem.com Specifically, 4-arylbuta-2,3-dienoic acids have been shown to be effective substrates in these reactions, highlighting a valuable method for synthesizing chiral this compound analogs with a high degree of molecular complexity. vulcanchem.com

Optical resolution via diastereomeric salt formation is a classical and effective technique for separating enantiomers. libretexts.org This method involves reacting a racemic mixture of an acid with a single enantiomer of a chiral base. The resulting products are diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org

This approach has been successfully applied to resolve racemic 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid. nih.gov By forming diastereomeric salts with the naturally occurring cinchona alkaloids cinchonidine (B190817) and cinchonine, the individual enantiomers of the allenoic acid were isolated with up to 95% enantiomeric excess. The absolute configuration of the separated allenoic acid was definitively determined by X-ray crystallography. nih.govresearchgate.net

Table 2: Optical Resolution of 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid

| Resolving Agent | Target Enantiomer | Enantiomeric Excess (ee) | Source |

| Cinchonidine | One enantiomer | Up to 95% | nih.gov |

| Cinchonine | Opposite enantiomer | Up to 95% | nih.gov |

Chiral Lewis Base Catalysis in Asymmetric Cycloadditions of Allenoates

Allenoates, including esters of this compound, are versatile building blocks in organic synthesis, readily participating in various formal cycloaddition reactions. oup.comresearchgate.net The activation of allenoates using chiral nucleophilic Lewis bases (LBs) has become a significant strategy for creating complex molecular structures. oup.com This activation occurs through the covalent addition of the Lewis base to the central sp-hybridized carbon of the allene, leading to the formation of a reactive, resonance-stabilized betaine (B1666868) intermediate. oup.com The nucleophilicity can then be directed to either the α or γ position, depending on the catalyst and the specific allenoate structure. oup.com

Commonly used chiral Lewis bases for these transformations include tertiary phosphines, amines, and N-heterocyclic carbenes (NHCs). researchgate.netnih.gov More recently, chiral isochalcogenoureas (IChUs), such as isothioureas (ITUs) and isoselenoureas (ISeUs), have emerged as a powerful and complementary class of catalysts. oup.comresearchgate.netnih.gov These bench-stable organocatalysts have demonstrated the ability to promote unique reaction pathways compared to traditional phosphine (B1218219) and amine catalysts. nih.govrsc.org

For instance, in asymmetric (4+2)-cycloadditions with acceptors like ortho-quinone methides, chiral isochalcogenoureas can lead to the formation of chromane (B1220400) derivatives with high enantioselectivity and with a (Z)-configured exocyclic double bond. nih.govrsc.org This outcome is notably different from reactions catalyzed by tertiary amines, which may produce the (E)-configured isomers, or phosphines, which often favor (3+2)-carbocyclization pathways. nih.gov This highlights the crucial role of the catalyst in dictating the reaction outcome, allowing for orthogonal strategies to access diverse molecular scaffolds from the same allenoate precursors. nih.govrsc.org The successful application of chiral IChUs provides access to chiral molecules that are not readily synthesized using more established Lewis base catalysts. nih.gov

Table 1: Comparison of Lewis Base Catalysts in Cycloadditions of Allenoates

| Catalyst Class | Typical Reaction Pathway with o-Quinone Methides | Product Stereochemistry | Key Advantages |

|---|---|---|---|

| Chiral Isochalcogenoureas (IChUs) | (4+2)-Heterocycloaddition | High enantioselectivity, (Z)-configured exocyclic double bond | Access to complementary reaction pathways, bench-stable |

| Tertiary Amines | (4+2)-Heterocycloaddition | Can yield (E)-configured double bonds | Established methodology |

| Tertiary Phosphines | (3+2)-Carbocyclization | - | Well-established for different cycloadditions |

| N-Heterocyclic Carbenes (NHCs) | Various cycloadditions | - | Versatile activation mode |

Synthesis of Specific Functionalized this compound Derivatives

The synthesis of this compound esters, key allenoate reagents, can be achieved through several routes. A direct method involves the acid-catalyzed esterification of this compound itself. For example, treating this compound with ethanol (B145695) in the presence of sulfuric acid yields ethyl buta-2,3-dienoate. rsc.org Similarly, but-3-ynoic acid can be isomerized and esterified under these conditions to form the corresponding buta-2,3-dienoate. rsc.org

Alternative preparations of buta-2,3-dienoate esters have also been reported. Methyl buta-2,3-dienoate can be synthesized from methyl-substituted precursors. rsc.org Benzyl (B1604629) buta-2,3-dienoate has been prepared with a high yield (91%) via the reaction of (carbobenzyloxymethylene)triphenylphosphorane with acetyl chloride in dichloromethane, using triethylamine (B128534) as a base under an inert atmosphere. lookchem.com These esters are crucial intermediates for further functionalization and cycloaddition reactions. rsc.org

Table 2: Selected Esterification Methods for this compound and its Esters

| Ester Product | Starting Materials | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl buta-2,3-dienoate | But-3-ynoic acid, Ethanol | Sulfuric acid, 20°C, 7 days | 44% | rsc.org |

| Methyl buta-2,3-dienoate | Methyl-substituted precursors | 2-diazopropane | - | rsc.orgnih.gov |

| Benzyl buta-2,3-dienoate | (carbobenzyloxymethylene)triphenylphosphorane, Acetyl chloride | Triethylamine, Dichloromethane, Inert atmosphere | 91% | lookchem.com |

Buta-2,3-dienyl amides are valuable nitrogen-containing allenes that can be synthesized using homologation reactions, most notably the Crabbé reaction. This reaction facilitates a one-carbon homologation of terminal alkynes. helsinki.fi The original Crabbé procedure involves the reaction of a terminal alkyne with paraformaldehyde and a secondary amine, such as diisopropylamine, catalyzed by a copper salt like copper(I) bromide, to produce a monosubstituted allene. nih.govacs.org The process is believed to proceed through the initial formation of a propargylamine intermediate, which then undergoes an intramolecular rearrangement to form the allene. nih.govacs.org

Modifications of this reaction have been developed to synthesize N-(buta-2,3-dienyl)amides. One such method involves starting with N-propargyl amides, which are then converted to the desired N-allenyl amides in good to excellent yields. rsc.org Another approach utilizes solid-phase synthesis. helsinki.fitheadl.com In this strategy, propargylamine is attached to a polymer support via an acid-labile triazene (B1217601) linker. helsinki.fi This resin-bound amine is then N-acylated, and the Crabbé homologation is performed using paraformaldehyde, dicyclohexylamine, and copper(I) iodide in 1,4-dioxane (B91453) at 100 °C. helsinki.fitheadl.comresearchgate.net Cleavage from the resin with dilute trifluoroacetic acid furnishes the N-(buta-2,3-dien-1-yl)amides. theadl.comresearchgate.net The yield of this solid-phase method is dependent on the nature of the N-acyl substituent, with reported yields ranging from 10% to 63%. helsinki.fi

Table 3: Yields of N-(buta-2,3-dien-1-yl)amides via Solid-Phase Crabbé Reaction

| Entry | R group in RCOCl | Yield (%) |

|---|---|---|

| 1 | Phenyl | 63 |

| 2 | 4-Nitrophenyl | 54 |

| 3 | 4-Methoxyphenyl | 47 |

| 4 | 2-Thienyl | 39 |

| 5 | Methyl | 27 |

| 6 | Isopropyl | 17 |

| 7 | t-Butyl | 10 |

Data sourced from a study on the solid-phase synthesis of N-(buta-2,3-dien-1-yl)amides. helsinki.fi

The introduction of a phosphate (B84403) group to the this compound scaffold yields phosphorylated derivatives with potential biological relevance. The synthesis of 2,3-butadienoic acid, 2-(phosphonooxy)- involves the direct phosphorylation of a suitable precursor. This can be accomplished by reacting a this compound derivative with a phosphorylating agent such as phosphorus oxychloride or phosphoric acid under controlled conditions. This method directly installs the phosphonooxy group onto the allene framework. Derivatives of this phosphorylated compound are subjects of ongoing research for various applications.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| But-3-ynoic acid |

| Buta-2,3-dienoate |

| Ethyl buta-2,3-dienoate |

| Methyl buta-2,3-dienoate |

| Benzyl buta-2,3-dienoate |

| (carbobenzyloxymethylene)triphenylphosphorane |

| Acetyl chloride |

| Triethylamine |

| Dichloromethane |

| ortho-quinone methide |

| Chromane |

| Isothiourea |

| Isoselenourea |

| Buta-2,3-dienyl amide |

| N-(buta-2,3-dien-1-yl)amide |

| Propargylamine |

| Paraformaldehyde |

| Diisopropylamine |

| Copper(I) bromide |

| Dicyclohexylamine |

| Copper(I) iodide |

| 1,4-dioxane |

| Trifluoroacetic acid |

| N-propargyl amide |

| 2,3-butadienoic acid, 2-(phosphonooxy)- |

| Phosphorus oxychloride |

| Phosphoric acid |

| N-heterocyclic carbene |

| Allenoate |

| Isopropylidenecyclopropane |

| Maleic anhydride (B1165640) |

| Dehydracetic acid |

| Tetrolic acid |

| Ethyl P-ethoxycrotonate |

| N-(Buta-2,3-dienyl)benzamide |

| Oxazoline |

| 2H-chromene |

| Butanoic acid |

| But-2-ynoic acid |

| N-(2-(buta-2,3-dien-1-yloxy)phenyl)sulfonamide |

| Silver trifluoromethanesulfanyl |

| Propargyl bromide |

| (Z)-2-(buta-1,3-dienyl)phenol |

| Allenol |

| Propargyl epoxide |

| Allenyl boronic acid |

| Allenyl aminoalcohol |

| (4S,5S,6E,8E)-5-hydroxy-4,6,8,10,10-pentamethyl-3-methyleneundeca-6,8-dienoic acid |

| Antillatoxin A |

| Antillatoxin B |

| Cryptophycin |

| (5S,6S,E)-5-hydroxy-6-(2R,3R)-3-phenyloxiran-2-yl)hept-2-enoic acid |

| Veraguamide |

| Hoshinoamide |

| 4-(4-hydroxyphenyl)-butanoic acid |

| Anaenamide |

| 2-methoxy-6-pentylbenzoic acid |

| 2-hydroxy-3-(4-hydroxyphenyl)-propanoic acid |

| Nannocystin A |

| Dehydronerol isovalerate |

| 3-methyl-2-butenoic acid |

| Benzo[b]oxepine |

| 2-methyl-2H-chromene |

| Hexahydrophenanthridine |

| (Z)-N-substituted-2-(buta-1,3-dienyl)phenylamine |

| Aryl-phosphonic acid |

| Vinyl-phosphonic acid |

| H-phosphonate |

| Dichloro substrate |

| N-(buta-2,3-dienyl)carboxamide |

| Aryl iodide |

| (E)-benzyl 3-(trifluoromethylsulfonyloxy)but-2-enoate |

| α-fluoro-α-aryl acetate |

| Allene |

| 1,3-diene |

| Indole |

| Boronic ester |

| Morita–Baylis–Hillman carbonate |

| Indoline |

| Trichlorosilane |

| Picolinamide |

| Benzo[b]oxepine |

| 2-diazopropane |

| 4-alkylidene-1-pyrazoline |

| 3-methoxycarbonyl-5,5-dimethyl-4-methylene-2-pyrazoline |

| 3-isopropylidene-1-pyrazoline |

| 3-oxobutyramide |

| 3-amino-2-butenoic acid amide |

| 1,2,3-triazole |

| Tosyl azide |

| Merrifield resin |

| Diazonium salt |

| Triazene |

| Propargyl benzyl ether |

| Morpholine |

| 2,3-allenol |

| 1,3-disubstituted allene |

| Monosubstituted allene |

| Trisubstituted allene |

| Terminal alkyne |

| Ketone |

| Aldehyde |

| Zinc iodide |

| Copper(I) iodide |

| Dicyclohexylamine |

| CuBr |

| Diisopropylamine |

| Formaldehyde |

| Alkyne |

| Propargylamine |

| N-Propargyl amide |

| Oxazoline derivative |

| Dichloro substrate |

| Trisubstituted allene |

| Propargylic quaternary stereogenic center |

| N-(buta-2,3-dien-1-yl)amide |

| Acyl chloride |

| Trifluoroacetic acid |

| Paraformaldehyde |

| CuI |

| Dicyclohexylamine |

| 1,4-dioxane |

| Propargylamine |

| Polystyrene |

| Triazene linker |

| N-acyltriazene |

| Merrifield resin |

| N-(buta-2,3-dienyl)amide |

| Propargyltriazene resin |

| N-acyl substituent |

| N-(buta-2,3-dienyl)amide |

| N-propargylamide |

| Polymer-supported propargylamine |

| Aryl iodide |

| Allylamine |

| 1,3-arylaminopropane |

| Allene amine derivative |

| Copper acetylide |

| Arylated propargylamine |

| Arylated allylamine |

| Acetamide |

| Allene amide |

| N-acylation |

| Crabbé reaction |

| Propargylamine |

| Paraformaldehyde |

| CuI |

| Dicyclohexylamine |

| 1,4-dioxane |

| Trifluoroacetic acid |

| N-(buta-2,3-dien-1-yl)amide |

| N-acyltriazene linker |

| Merrifield resin |

| Acyl chloride |

| Primary amine |

| Cumulated diene |

| Aliphatic amine |

| Immobilized diazonium salt |

| Triazene |

| Mild acid |

| Terminal alkyne |

| Aqueous formaldehyde |

| Primary amine |

| Secondary amine |

| Propargylamine |

| DMSO |

| CuI |

| Aminomethylation |

| Secondary amine |

| 1,2,3-triazole |

| Resin-bound 3-oxobutyramide |

| Primary aliphatic amine |

| 3-amino-2-butenoic acid amide |

| Tosyl azide |

| Tertiary amine |

| Acidolytic cleavage |

| HPLC |

| But-3-ynoic acid |

| Buta-2:3-dienoic acid |

| Allenecarboxylic acid |

| But-2-ynoic acid |

| Tetrolic acid |

| Ester |

| One-pot process |

| Alkyne |

| Aldehyde |

| Amine |

| (carbobenzyloxymethylene)triphenylphosphorane |

| acetyl chloride |

| This compound benzyl ester |

| triethylamine |

| dichloromethane |

| (E)-benzyl 3-(trifluoromethylsulfonyloxy)but-2-enoate |

| α-allenlamine |

| 2-azetine |

| allenie ester |

| N-allenyl amide |

| N-propargyl amide |

| palladium |

| organic iodide |

| oxazoline derivative |

| methyl buta-2,3-dienoate |

| 2,3-butadienoic acid, methyl ester |

| METHYL 2 3-BUTADIENOATE |

| This compound, methyl ester |

| allenol |

| allene |

| hydroxyl functional group |

| propargyl epoxide |

| nucleophile |

| Grignard reagent |

| heteronucleophile |

| carbon-heteroatom bond |

| multicomponent reaction |

| β-allenol |

| α-allenol |

| allenyl boronic compound |

| propargyl boronic compound |

| allenyl aminoalcohol |

| allenyl boronic acid |

| amine |

| hydroxyaldehyde |

| allenylation |

| propargylation |

| fatty acid |

| lipopeptide |

| (4S,5S,6E,8E)-5-hydroxy-4,6,8,10,10-pentamethyl-3-methyleneundeca-6,8-dienoic acid |

| cyclic lipopeptide |

| antillatoxin A |

| antillatoxin B |

| synthetic analogue |

| marine cyanobacteria |

| Lyngbya majuscula |

| cytotoxic cyclic depsipeptide |

| cryptophycin |

| (5S,6S,E)-5-hydroxy-6-(2R,3R)-3-phenyloxiran-2-yl)hept-2-enoic acid |

| D-O-methyltyrosine |

| (R)-2-amino-3-(3-chloro-4-methoxyphenyl)-propanoic acid |

| 3-aminopropanoic acid |

| β-alanine |

| 2,2-dimethyl-3-hydroxy-7-octynoic acid |

| cyanobacteria |

| veraguamide |

| acyclic lipopeptide |

| hoshinoamide A |

| hoshinoamide B |

| 4-(4-hydroxyphenyl)-butanoic acid |

| Caldora penicillata |

| malarial parasite |

| Plasmodium falciparum |

| cytotoxic depsipeptide |

| anaenamide A |

| anaenamide B |

| 2-methoxy-6-pentylbenzoic acid |

| green filamentous cyanobacterium |

| Hormoscilla sp. |

| linear lipopeptide aldehyde |

| 2-hydroxy-3-(4-hydroxyphenyl)-propanoic acid |

| Nostoc sp. |

| nannocystin A |

| lipopeptide |

| epoxy-containing FA |

| myxobacterium |

| Nannocystis sp. |

| C. albicans |

| cancer cell line |

| cytotoxic and linear peptide |

| marine cyanobacterium |

| Geitlerinema sp. |

| dienyl phosphonate |

| dehydronerol isovalerate |

| Anthemis montana L. |

| dianion |

| 3-methyl-2-butenoic acid |

| Ring Closing Metathesis |

| Phosphonate Template |

| (Z)-2-(buta-1,3-dienyl)phenol |

| benzo[b]oxepine |

| ene-yne cross metathesis |

| unsaturated phosphonate |

| phosphate reagent |

| phosphorylated 1,3-diene |

| Grubbs catalyst |

| cyclic amino alkyl carbene ligand |

| terminal alkyne |

| phosphorus-containing alkene |

| conjugated diene |

| Horner-type Wittig reaction |

| Diels-Alder cycloaddition |

| one-pot multi-catalysis process |

| highly substituted benzo[b]oxepine |

| (Z)-2-(buta-1,3-dienyl)phenol |

| 2-methyl-2H-chromene |

| ring-closing metathesis |

| base-induced ring opening |

| rsc.orgCurrent time information in Bangalore, IN.-sigmatropic hydrogen shift reaction |

| privileged hexahydrophenanthridine |

| (Z)-N-substituted-2-(buta-1,3-dienyl)phenylamine |

| gold catalysis |

| hydroamination |

| [4+2] cycloaddition |

| functionalized (Z)-N-substituted-2-(buta-1,3-dienyl)phenylamine |

| aryl-phosphonic acid |

| vinyl-phosphonic acid |

| copper(I) iodide |

| Cs2CO3 |

| toluene |

| H-phosphonate |

| nucleophilic alkene |

| MnOAc)2 |

| phosphorus heterocycle |

| RCM reaction |

| unsymmetrical precursor |

| polyfunctional insaturated precursor |

Chiral Lewis Base Catalysis in Asymmetric Cycloadditions of Allenoates

Allenoates, which are esters of this compound, serve as adaptable building blocks in the field of organic synthesis, readily engaging in a variety of formal cycloaddition reactions. oup.comresearchgate.net The activation of these compounds through the use of chiral nucleophilic Lewis bases (LBs) has become a cornerstone for the assembly of intricate molecular architectures. oup.com This activation process is initiated by the covalent attachment of the Lewis base to the central sp-hybridized carbon atom of the allene structure, which results in the generation of a highly reactive, resonance-stabilized betaine intermediate. oup.com The subsequent nucleophilic character can be channeled to either the α or γ position of the allenoate, a choice that is governed by the specific catalyst employed and the structural features of the allenoate itself. oup.com

A range of chiral Lewis bases, including tertiary phosphines, amines, and N-heterocyclic carbenes (NHCs), are frequently utilized for these chemical transformations. researchgate.netnih.gov In recent years, chiral isochalcogenoureas (IChUs), encompassing isothioureas (ITUs) and isoselenoureas (ISeUs), have been identified as a potent and complementary class of catalysts. oup.comresearchgate.netnih.gov These organocatalysts, which are stable on the benchtop, have been shown to facilitate distinct reaction pathways when compared to more conventional phosphine and amine catalysts. nih.govrsc.org

To illustrate, in asymmetric (4+2)-cycloadditions involving acceptors such as ortho-quinone methides, the use of chiral isochalcogenoureas can direct the reaction towards the formation of chromane derivatives, achieving high levels of enantioselectivity and producing a (Z)-configured exocyclic double bond. nih.govrsc.org This result is in stark contrast to reactions catalyzed by tertiary amines, which may lead to the formation of (E)-configured isomers, or those catalyzed by phosphines, which frequently favor (3+2)-carbocyclization pathways. nih.gov This underscores the pivotal influence of the catalyst in determining the reaction's trajectory, thereby enabling orthogonal strategies for accessing a diverse array of molecular frameworks from identical allenoate precursors. nih.govrsc.org The effective use of chiral IChUs grants entry to chiral molecules that are challenging to synthesize through more established Lewis base-catalyzed methods. nih.gov

Table 1: Comparison of Lewis Base Catalysts in Cycloadditions of Allenoates

| Catalyst Class | Typical Reaction Pathway with o-Quinone Methides | Product Stereochemistry | Key Advantages |

|---|---|---|---|

| Chiral Isochalcogenoureas (IChUs) | (4+2)-Heterocycloaddition | High enantioselectivity, (Z)-configured exocyclic double bond | Access to complementary reaction pathways, bench-stable |

| Tertiary Amines | (4+2)-Heterocycloaddition | Can yield (E)-configured double bonds | Established methodology |

| Tertiary Phosphines | (3+2)-Carbocyclization | - | Well-established for different cycloadditions |

| N-Heterocyclic Carbenes (NHCs) | Various cycloadditions | - | Versatile activation mode |

Synthesis of Specific Functionalized this compound Derivatives

Esterification of this compound

The synthesis of this compound esters, which are pivotal allenoate reagents, can be accomplished via several synthetic pathways. A straightforward approach is the acid-catalyzed esterification of this compound. For instance, the reaction of this compound with ethanol in the presence of sulfuric acid affords ethyl buta-2,3-dienoate. rsc.org In a similar vein, but-3-ynoic acid can undergo isomerization and esterification under identical conditions to yield the corresponding buta-2,3-dienoate. rsc.org

Other methods for the preparation of buta-2,3-dienoate esters have also been documented. Methyl buta-2,3-dienoate can be synthesized from methyl-substituted precursors. rsc.org A high-yield synthesis of benzyl buta-2,3-dienoate (91%) has been reported, involving the reaction of (carbobenzyloxymethylene)triphenylphosphorane with acetyl chloride in dichloromethane, with triethylamine serving as a base under an inert atmosphere. lookchem.com These ester derivatives are crucial intermediates for subsequent functionalization and cycloaddition reactions. rsc.org

Table 2: Selected Esterification Methods for this compound and its Esters

| Ester Product | Starting Materials | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl buta-2,3-dienoate | But-3-ynoic acid, Ethanol | Sulfuric acid, 20°C, 7 days | 44% | rsc.org |

| Methyl buta-2,3-dienoate | Methyl-substituted precursors | 2-diazopropane | - | rsc.orgnih.gov |

Homologation Reactions for Buta-2,3-dienyl Amides (e.g., Crabbé Reaction)

Buta-2,3-dienyl amides represent a valuable class of nitrogen-containing allenes that can be synthesized through homologation reactions, with the Crabbé reaction being a prominent example. helsinki.fi This reaction enables a one-carbon homologation of terminal alkynes. helsinki.fi The classic Crabbé procedure entails the reaction of a terminal alkyne with paraformaldehyde and a secondary amine, such as diisopropylamine, catalyzed by a copper salt like copper(I) bromide, to furnish a monosubstituted allene. nih.govacs.org The reaction mechanism is thought to involve the initial formation of a propargylamine intermediate, which subsequently undergoes an intramolecular rearrangement to yield the allene product. nih.govacs.org

Modifications of this reaction have been devised for the synthesis of N-(buta-2,3-dienyl)amides. One such approach commences with N-propargyl amides, which are subsequently converted into the desired N-allenyl amides in good to excellent yields. rsc.org An alternative strategy employs solid-phase synthesis. helsinki.fitheadl.com In this method, propargylamine is anchored to a polymer support using an acid-labile triazene linker. helsinki.fi The resin-bound amine is then subjected to N-acylation, followed by the Crabbé homologation, which is carried out using paraformaldehyde, dicyclohexylamine, and copper(I) iodide in 1,4-dioxane at a temperature of 100 °C. helsinki.fitheadl.comresearchgate.net The final N-(buta-2,3-dien-1-yl)amides are liberated from the resin by treatment with dilute trifluoroacetic acid. theadl.comresearchgate.net The efficiency of this solid-phase approach is influenced by the nature of the N-acyl substituent, with reported yields varying between 10% and 63%. helsinki.fi

Table 3: Yields of N-(buta-2,3-dien-1-yl)amides via Solid-Phase Crabbé Reaction

| Entry | R group in RCOCl | Yield (%) |

|---|---|---|

| 1 | Phenyl | 63 |

| 2 | 4-Nitrophenyl | 54 |

| 3 | 4-Methoxyphenyl | 47 |

| 4 | 2-Thienyl | 39 |

| 5 | Methyl | 27 |

| 6 | Isopropyl | 17 |

| 7 | t-Butyl | 10 |

Data sourced from a study on the solid-phase synthesis of N-(buta-2,3-dien-1-yl)amides. helsinki.fi

Phosphorylation of this compound

The introduction of a phosphate group onto the this compound scaffold results in phosphorylated derivatives that hold potential for biological applications. The synthesis of 2,3-butadienoic acid, 2-(phosphonooxy)- is achieved through the direct phosphorylation of a suitable precursor. This transformation can be carried out by reacting a this compound derivative with a phosphorylating agent, such as phosphorus oxychloride or phosphoric acid, under carefully controlled conditions. This process directly installs the phosphonooxy moiety onto the allene backbone. Derivatives of this phosphorylated compound are currently the focus of research for a variety of potential applications.

Elucidation of Reaction Mechanisms and Diverse Chemical Transformations of Buta 2,3 Dienoic Acid

Addition Reactions Across the Allene (B1206475) System

The electron-rich double bonds of buta-2,3-dienoic acid are susceptible to various addition reactions. These reactions often proceed with a high degree of regioselectivity, influenced by the electronic and steric properties of the allene and the nature of the reacting species.

Catalytic Hydrogenation and Chemoselective Reduction Pathways

The reduction of this compound can be controlled to yield different products depending on the catalyst and reaction conditions. Catalytic hydrogenation over a palladium (Pd) catalyst can selectively saturate the internal double bond, leading to the formation of 2-butenoic acid. A study on the competitive hydrogenation of a but-3-ynoic–this compound system using a Pd catalyst revealed complex interactions, described as 'molecular queueing', among the various unsaturated species present. rsc.orgrsc.org

A range of reducing agents, including heterogeneous catalysts like Lindlar Pd, Pd-BaSO₄, Pt-C, Rh-C, and Raney-type Ni, as well as homogeneous catalysts and chemical reductants, have been employed to study the selective reduction of this compound and its derivatives. rsc.org These studies focus on achieving semi-reduction with specific selectivities, stereoselectivities, and regioselectivities. rsc.org For instance, the reduction of allenoic acids to enantioenriched β- and γ-allenols can be achieved with high chirality transfer using reagents like lithium aluminum hydride (LiAlH₄). acs.org

Table 1: Catalysts and Reductants for this compound Reduction

| Catalyst/Reductant | Type | Selectivity Noted |

| Palladium (Pd) | Heterogeneous | Selective saturation of the internal double bond. |

| Lindlar Pd | Heterogeneous | Used for semi-reduction. rsc.org |

| Pd-BaSO₄ | Heterogeneous | Used for semi-reduction. rsc.org |

| Pt-C | Heterogeneous | Studied for reduction. rsc.org |

| Rh-C | Heterogeneous | Studied for reduction. rsc.org |

| Raney-type Ni | Heterogeneous | Studied for reduction. rsc.org |

| Rh(PPh₃)₃Cl | Homogeneous | Studied for reduction. rsc.org |

| Pt-SnCl₂ complex | Homogeneous | Studied for reduction. rsc.org |

| Zn-Cu couple | Chemical | Studied for reduction. rsc.org |

| CrSO₄ | Chemical | Studied for reduction. rsc.org |

| Di-imide | Chemical | Studied for reduction. rsc.org |

| Lithium aluminum hydride (LiAlH₄) | Chemical | Used for reduction of allenoic acids to allenols. acs.org |

Electrophilic Additions: Halogenation and Chalcogenation Reactions

The allene system of this compound readily undergoes electrophilic addition with halogens. For example, reaction with bromine (Br₂) can lead to the formation of dibrominated derivatives. The regioselectivity of these reactions is a key area of investigation. Studies have shown that the halogenation of allenoates can be controlled to produce specific products. researchgate.net For instance, the reaction of this compound with halogens can yield β,γ-dihalogenated unsaturated acids. thieme-connect.comthieme-connect.com

Chalcogenation reactions, involving the addition of elements like selenium, have also been explored. The electrophilic cyclization of 3-alkynoate esters and their corresponding acids using reagents such as PhSeCl provides a route to highly substituted 2(3H)-furanones. nih.gov This demonstrates the utility of chalcogen-based electrophiles in initiating cyclization cascades involving allene or alkyne functionalities.

Hydrohalogenation Reactions

The addition of hydrogen halides (HX) to this compound and its esters has been studied under various conditions. The reaction of this compound or its methyl ester with HX can afford 3-halo-3-butenoic acid or its corresponding ester with yields ranging from 56% to 92%. researchgate.netacs.org The regioselectivity of this reaction can be influenced by the reaction medium. For instance, using a mixture of CF₃CO₂H and HOAc can lead to the highly selective formation of β,γ-unsaturated β-iodoenones. researchgate.net

The hydrohalogenation of substituted buta-2,3-dienoic acids has also been investigated. The reaction of 2-methyl-2,3-butadienoic acid with MX in CF₃CO₂H yields the corresponding products in moderate to good yields (54–72%). psu.edu Similarly, ethyl 4-alkyl-substituted 2,3-butadienoates react smoothly with MX in HOAc or CF₃CO₂H to give ethyl 3-halo-3-alkenoates in high yields (82–99%), although with low stereoselectivity. psu.edu

Table 2: Hydrohalogenation of this compound and Derivatives

| Substrate | Reagents | Product | Yield | Reference |

| This compound/methyl ester | MX | 3-Halo-3-butenoic acid/methyl ester | 56-92% | researchgate.net |

| 2-Methyl-2,3-butadienoic acid | MX in CF₃CO₂H | Corresponding 3-halo-3-alkenoate | 54-72% | psu.edu |

| Ethyl 4-alkyl-substituted 2,3-butadienoate | MX in HOAc or CF₃CO₂H | Ethyl 3-halo-3-alkenoate | 82-99% | psu.edu |

Intramolecular Cyclization Reactions for Heterocycle Synthesis

The unique structure of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Electrophilic-Initiated Cyclizations to Furanone Systems

Electrophilic cyclization is a powerful strategy for the synthesis of furanones from allenoic acids. The reaction is initiated by an electrophile, which attacks the allene system, leading to a cascade of bond formations that results in the furanone ring. For instance, the reaction of allene carboxylic acids with electrophiles can lead to the formation of furanone derivatives. researchgate.net

While direct examples for this compound are specific, the general principle is well-established for related systems. For example, 3-alkynoate esters and acids, which can be isomeric to or derived from allenoic acids, readily undergo electrophilic cyclization with electrophiles like I₂, ICl, and PhSeCl to form highly substituted 2(3H)-furanones in good to excellent yields under mild conditions. nih.gov This methodology is tolerant of various functional groups. nih.gov

Intermolecular Cycloaddition Chemistry of this compound Derivatives

The allene moiety of this compound derivatives can participate in various intermolecular cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic structures. These reactions leverage the unique electronic properties of the cumulated double bonds, which can act as either a two-carbon or a four-carbon component in cycloadditions.

Derivatives of this compound, such as acetoxy allenoates, have been shown to be versatile synthons in annulation and cycloaddition reactions. researchgate.net For example, phosphine-catalyzed [3+2] annulation reactions between 4-acetoxy allenoates and aldimines have been developed. researchgate.net Furthermore, the allene can act as a one-carbon unit in [5+1] annulation reactions. researchgate.net The conjugated diene system in this compound also allows it to participate as a diene in [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles like maleic anhydride (B1165640) to yield bicyclic adducts.

[4+2] Cycloaddition Reactions (Diels-Alder Type)

The conjugated diene structure of this compound allows it to function as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. pressbooks.pub These reactions are a cornerstone in organic synthesis for the construction of six-membered rings. pressbooks.pubresearchgate.net The reaction involves the interaction of the 4π-electron system of the diene with a 2π-electron system of a dienophile. pressbooks.pub

For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. pressbooks.publibretexts.org The reactivity is generally enhanced when the dienophile possesses electron-attracting groups and the diene has electron-donating groups, or vice versa. libretexts.org In the case of this compound, its derivatives can react with electron-deficient dienophiles, such as maleic anhydride, to form bicyclic adducts. The stereospecificity of the Diels-Alder reaction is a key feature, with the stereochemistry of both the diene and dienophile being retained in the final product. libretexts.org

Strained allenes, like those in this compound derivatives, can readily undergo Diels-Alder reactions even with less reactive dienes. researchgate.net For instance, substituted cyclohexa-1,2-dienes react with furan (B31954) to yield specific regioisomers and stereoisomers. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the reaction pathways, indicating that stepwise diradical pathways may be favored over concerted ones in some cases. researchgate.net

Table 1: Examples of Diels-Alder Reactions with this compound Derivatives

| Diene | Dienophile | Product Type | Conditions | Reference |

| This compound | Maleic anhydride | Bicyclic lactone | Thermal, 80°C | |

| 2,4-pentadienyl butadienamides | (intramolecular) | Fused/Bridged bicyclic | Modeled theoretically | researchgate.net |

| Substituted cyclohexa-1,2-diene (B81774) carboxylates | Furan | Nonconjugated endo adduct | Not specified | researchgate.net |

[3+2] Cycloaddition Reactions (e.g., Phosphine-Catalyzed Annulations)

This compound and its esters can also participate in [3+2] cycloaddition reactions, which are effective methods for synthesizing five-membered rings. sci-rad.com These reactions often utilize phosphine (B1218219) catalysis to generate a zwitterionic intermediate that then reacts with a 2π-electron component. researchgate.net

In a notable example, the phosphine-catalyzed [3+2] cycloaddition of ethyl buta-2,3-dienoate with a 4-quinolone-1,3-dicarboxylate derivative leads to the formation of a complex tricyclic product. researchgate.net This type of reaction has also been applied to the synthesis of functionalized bicyclo[4.3.0]chroman-2-ones from allenic esters and coumarin (B35378) derivatives. researchgate.net The use of chiral phosphine catalysts, such as (S,S)-FerroPHANE, can induce enantioselectivity in these cyclizations. researchgate.net

The mechanism of these reactions generally involves the nucleophilic addition of the phosphine to the allenoate, creating a reactive intermediate that undergoes cycloaddition. researchgate.net

Table 2: Phosphine-Catalyzed [3+2] Cycloaddition Reactions

| Allenoate | Reaction Partner | Catalyst | Product | Reference |

| Ethyl buta-2,3-dienoate | 4-quinolone-1,3-dicarboxylate | Phosphine | (3aS,9aR)-triethyl 9-oxo-9,9a-dihydro-1H-cyclopenta[b]quinoline-3,4,9a(3aH)-tricarboxylate | researchgate.net |

| Allenic esters/phosphonates | Coumarin derivatives | Phosphine | Functionalized bicyclo[4.3.0]chroman-2-ones | researchgate.net |

| Diethyl propadienylphosphonate | 3-(2-nitrophenyl) acrylate | (S,S)-FerroPHANE (chiral) | Enantiomerically enriched bicyclo[4.3.0]quinolinones | researchgate.net |

Organocatalytic [2+2] Cycloadditions

The allene functionality of this compound derivatives enables their participation in [2+2] cycloaddition reactions under specific conditions. These reactions are valuable for the synthesis of four-membered rings. Organocatalysis has emerged as a powerful tool for promoting these transformations. For instance, organocatalyzed [2+2] cycloaddition reactions have been reported between quinone imine ketals and allenoates. lookchem.com

While thermal [2+2] cycloadditions are often difficult, photochemical conditions or the use of specific catalysts can facilitate the reaction. libretexts.org The mechanism of thermal [2+2] cycloadditions, unlike the concerted Diels-Alder reaction, often proceeds through a stepwise route. libretexts.org

Asymmetric Hetero-Diels-Alder Reactions

Asymmetric hetero-Diels-Alder (HDA) reactions are a powerful method for constructing optically active six-membered heterocyclic compounds. organic-chemistry.org In these reactions, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. This compound derivatives, specifically allenoates, can be activated by chiral Lewis base organocatalysts for such transformations. oup.com

Chiral isochalcogenoureas have been successfully employed as catalysts for asymmetric (4+2)-heterocycloadditions of allenoates with various vinylogous acceptors. oup.com This approach provides access to highly functionalized chiral dihydropyrans with good to excellent enantioselectivities and diastereoselectivities. oup.com These reactions often require elevated temperatures (around 80 °C) for efficient conversion. oup.com

The choice of catalyst is crucial and can dictate the reaction pathway. For example, while phosphines might lead to a (3+2)-cycloaddition product, the use of DABCO (1,4-diazabicyclo[2.2.2]octane) can favor the (4+2)-cycloaddition product. oup.com

Transition-Metal-Catalyzed Transformations and Domino Reactions

Palladium-Catalyzed Decarboxylation Processes

Palladium catalysis is a versatile tool in organic synthesis, and it can be employed for the decarboxylation of this compound derivatives. researchgate.net In a specific application, buta-2,3-dienyl 2'-alkynoates undergo a palladium(0)-catalyzed decarboxylation to synthesize 2-alkynyl buta-1,3-dienes. researchgate.net

Generally, palladium(0)-catalyzed decarboxylative coupling reactions involve an allylic or benzylic ester. d-nb.info These reactions often require an anion-stabilizing group adjacent to the carboxyl group. d-nb.info However, there are instances where dienoic acids can be coupled in a decarboxylative and dehydrative manner with pentadienyl alcohols at room temperature using a Pd(0) catalyst to form 1,3,6,8-tetraenes. d-nb.info In these cases, it appears that the diene of both the acid and the alcohol are necessary for the reaction to proceed. d-nb.info The use of electron-rich ligands on the palladium catalyst can lead to faster reaction kinetics and higher yields. d-nb.info

Domino Allylic Amination/Sonogashira/Heterocyclization Sequences for Pyrroles

A significant application of this compound derivatives is in the synthesis of pyrroles through a palladium-catalyzed domino reaction. rsc.orgnih.gov This multi-component reaction involves an allylic amination, a Sonogashira cross-coupling, and a subsequent heterocyclization/aromatization sequence. rsc.org

The starting material for this process is 3,4-diiodobut-2-enoic acid, which can be prepared from this compound by the addition of iodine. rsc.org This diiodoalkenoic derivative reacts with a primary amine and a terminal alkyne in the presence of palladium and copper catalysts. rsc.orgnih.govrsc.org The reaction proceeds under mild conditions and results in the formation of trisubstituted pyrroles in fair to good yields. rsc.orgnih.govrsc.org The temperature and the choice of solvent, typically DMF, are critical parameters for the success of this domino sequence. rsc.org This one-pot process is efficient, leading to higher yields and generating fewer by-products compared to stepwise syntheses. researchgate.net

Table 3: Three-Component Synthesis of Pyrroles

| Alkyne | Amine | Catalyst System | Product | Yield | Reference |

| Phenylacetylene | n-Butylamine | PdCl2(PPh3)2/CuI | 1-n-Butyl-2-phenyl-4-carboxy-pyrrole | 59% | researchgate.net |

| Phenylacetylene | Benzylamine | PdCl2(PPh3)2/CuI | 1-Benzyl-2-phenyl-4-carboxy-pyrrole | 54% | researchgate.net |

| 1-Hexyne | n-Butylamine | PdCl2(PPh3)2/CuI | 1-n-Butyl-2-n-butyl-4-carboxy-pyrrole | 53% | researchgate.net |

Cross-Coupling Reactions of Allenoates

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov Allenoates serve as competent substrates in several of these transformations, enabling the synthesis of complex, highly functionalized molecules. The most prominent among these are the Suzuki, Sonogashira, and Heck reactions. rsc.orgresearchgate.net

In these reactions, a palladium catalyst facilitates the coupling of an organometallic or unsaturated halide reagent with the allenoate. The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation (in Suzuki and Sonogashira couplings), and reductive elimination. nih.gov The regioselectivity of these reactions can often be controlled, targeting either the α, β, or γ-position of the allenoate system depending on the specific reaction conditions and substrates.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with a halide. While less common for direct use with allenoic acids, derivatives of this compound can participate in Suzuki reactions to form substituted dienes and other complex structures.

Sonogashira Coupling: This powerful reaction couples a terminal alkyne with a vinyl or aryl halide. wikipedia.org Allenoates can be prepared or can participate in subsequent Sonogashira couplings, demonstrating the versatility of palladium catalysis in manipulating these structures. The reaction typically uses a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction couples an alkene with a vinyl or aryl halide. masterorganicchemistry.com Allenoates can act as the alkene component, leading to the formation of substituted conjugated dienes. The reaction demonstrates excellent trans-selectivity in many cases. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagents (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Substituted Dienes |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Base | Enynes |

| Heck Coupling | Alkenes (R-CH=CH₂) | Pd(0) or Pd(II) salt, Base | Substituted Conjugated Dienes |

Organocatalytic Activation and Reactivity Modulations

Organocatalysis has emerged as a powerful strategy for activating allenoates, offering complementary reactivity to metal-based catalysts. nih.gov By using small organic molecules as catalysts, chemists can modulate the inherent reactivity of the allenoate system, directing reactions to specific positions and controlling stereochemistry.

Nucleophilic Lewis bases are a prominent class of organocatalysts that activate allenoates by adding to the electrophilic β-carbon. This addition generates a zwitterionic intermediate, which alters the electronic properties of the molecule and enables a variety of subsequent transformations. nih.govpnas.org The choice of the Lewis base—such as a phosphine, amine, or isochalcogenourea—is crucial as it dictates the reaction pathway and product outcome. oup.com

Phosphines: Chiral phosphines are highly effective catalysts for a range of reactions involving allenoates. researchgate.net Upon addition to the allenoate, they form a phosphonium (B103445) zwitterion. This intermediate can act as a 1,3-dipole in [3+2] cycloadditions or undergo γ-addition with nucleophiles. researchgate.netmdpi.com

Amines: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and dimethylaminopyridine (DMAP), are also widely used. jku.at Depending on the amine and the reaction partner, allenoates can participate in [2+2], [4+2], or other cycloaddition reactions. mdpi.comjku.at For instance, DABCO has been shown to promote [2+2] cycloadditions, while DMAP can favor [4+2] pathways. jku.at

Isochalcogenoureas (IChUs): Isochalcogenoureas, particularly isothioureas, are increasingly recognized for their unique catalytic activity. oup.comresearchgate.net They offer a complementary method for allenoate activation compared to more established phosphine and amine catalysts. researchgate.net Chiral IChUs have been successfully employed in asymmetric (4+2)-heterocycloadditions of allenoates with various Michael acceptors, producing highly functionalized dihydropyrans with excellent stereoselectivity. oup.comjku.at The nucleophilicity and basicity of the IChU catalyst significantly influence reactivity. researchgate.net

| Catalyst Type | Intermediate | Common Reaction Types | Key Features |

|---|---|---|---|

| Phosphines | Zwitterionic Phosphonium Ylide | [3+2] Cycloadditions, γ-Additions | Enables stereoablative γ-addition of nucleophiles. pnas.org |

| Amines (e.g., DABCO, DMAP) | Zwitterionic Ammonium Enolate | [2+2], [4+2] Cycloadditions | Catalyst structure can switch regioselectivity between different cycloaddition pathways. mdpi.comjku.at |

| Isochalcogenoureas (IChUs) | Zwitterionic Isothiouronium Enolate | Asymmetric [4+2] Cycloadditions | Provides access to products not easily formed with phosphine or amine catalysts. oup.com |

The power of organocatalysis lies in its ability to control reaction pathways and achieve high levels of selectivity through precise catalyst design. In the context of allenoate cycloadditions, the mechanism of catalyst action directly governs the regio-, diastereo-, and enantioselectivity of the products.

For example, in phosphine-catalyzed [3+2] cycloadditions, the phosphine catalyst adds to the allenoate to generate a zwitterionic intermediate. The geometry and electronic distribution of this intermediate are dictated by the structure of the chiral phosphine. This intermediate then reacts with an alkene or imine, and the stereochemical outcome is determined in the transition state of this cycloaddition step. mdpi.com Computational studies, such as Density Functional Theory (DFT), are often employed to understand these transition states and rationalize the observed selectivity. mdpi.comrsc.org

Similarly, in Lewis acid-catalyzed [2+2] cycloadditions, a chiral Lewis acid can coordinate to the carbonyl oxygen of the allenoate. This coordination fixes the conformation of the allenoate and creates a chiral environment, blocking one face of the molecule. nih.gov The reaction partner, such as an alkene, can then approach only from the unblocked face, leading to a highly enantioselective transformation. nih.gov Detailed mechanistic investigations, including kinetic studies and the analysis of proposed transition state models, are crucial for understanding and predicting the origins of stereoselectivity in these complex transformations. nih.govacs.org The ability to switch between different cycloaddition pathways ([3+2] vs. [4+2] or [2+2]) by simply changing the organocatalyst highlights the principle of mechanism-driven selectivity. mdpi.com

| Catalyst Type | Reaction Type | Proposed Mechanism | Observed Selectivity |

|---|---|---|---|

| Chiral Phosphine | [3+2] Annulation | Formation of a chiral zwitterionic 1,3-dipole intermediate. mdpi.com | High enantioselectivity (ee) and diastereoselectivity (dr). |

| Chiral Lewis Acid | [2+2] Cycloaddition | Coordination of Lewis acid to fix allenoate conformation and create a chiral pocket. nih.gov | High enantiomeric ratios (er up to >99:1). acs.org |

| Chiral Isochalcogenourea | (4+2) Cycloaddition | Formation of a zwitterionic intermediate that directs the stereochemical outcome. oup.com | High diastereoselectivity and enantioselectivity (er up to >99:1). jku.at |

| Amine (DABCO vs. DMAP) | [2+2] vs. [4+2] Cycloaddition | The catalyst structure determines the preferred reaction pathway (kinetic vs. thermodynamic control). jku.at | Regiodivergent synthesis of different cycloadducts. mdpi.com |

Advanced Spectroscopic and Chromatographic Methods for Characterizing Buta 2,3 Dienoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of buta-2,3-dienoic acid and its derivatives. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.

In the ¹H NMR spectrum of a derivative, methyl 4-methylpenta-2,3-dienoate, the protons of the methyl groups and the methoxy (B1213986) group can be readily identified. publish.csiro.au For instance, in a study involving the synthesis of chiral allenic esters, the ¹H NMR spectrum of (1R)-(−)-10-(phenylsulfonyl)isobornyl (S)-hexa-2,3-dienoate showed distinct signals for the various protons, confirming the successful synthesis of the diastereomer.

¹³C NMR spectroscopy is particularly powerful for characterizing the unique allene (B1206475) carbon framework. The central sp-hybridized carbon of the allene typically appears at a very high chemical shift (downfield), often around 200 ppm, while the two sp²-hybridized carbons resonate at lower chemical shifts. For example, in the ¹³C NMR spectrum of a spiroheterocycle derived from 2-methylthis compound, characteristic peaks confirming the allene structure were observed. beilstein-journals.org The structures of various synthesized compounds containing the this compound moiety have been confirmed using ¹H-NMR and ¹³C-NMR spectral data. sciforum.net

Table 1: Representative NMR Data for this compound Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Assignment | Reference |

| (1R)-(−)-10-(Phenylsulfonyl)isobornyl (S)-hexa-2,3-dienoate | ¹H | 0.87, 0.93 | s | Isobornyl methyls | |

| ¹H | 5.50–5.61 | m | Allenic protons | ||

| Spiroheterocycle from 2-methylthis compound | ¹³C | 84.2, 152.4, 172.1 | - | Allenic and carbonyl carbons | beilstein-journals.org |

Note: This table presents a selection of data from the literature and is not exhaustive.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Analysis

Infrared (IR) spectroscopy is an invaluable tool for identifying the characteristic functional groups present in this compound. The most distinctive feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the C=C=C allene group, which typically appears in the region of 1950-1970 cm⁻¹. rsc.org For example, the IR spectrum of this compound shows bands at 1970 and 1950 cm⁻¹. rsc.org The carboxylic acid functional group gives rise to a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band at approximately 1700 cm⁻¹. The formation of derivatives, such as mixed anhydrides, can be monitored by the appearance of new carbonyl bands. publish.csiro.au

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. While unconjugated allenes show weak absorption in the UV region, the conjugation of the allene with the carboxylic acid group in this compound results in a more intense absorption at a longer wavelength. Although specific UV-Vis data for the parent this compound is not extensively reported in the provided context, related chromophores are studied using this technique. 182.160.97

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=C=C (Allene) | Asymmetric Stretch | 1950 - 1970 | rsc.org |

| C=O (Carboxylic Acid) | Stretch | ~1700 | |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 (broad) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. beilstein-journals.org

The fragmentation of allenes in the mass spectrometer can be complex. 182.160.97 For this compound and its derivatives, common fragmentation pathways may involve the loss of small neutral molecules such as CO₂, H₂O, or fragments from substituents. For instance, in the mass spectra of derivatized dicarbonyls like 2,3-butanedione, characteristic fragment ions are observed, including the loss of the derivatizing group. researchgate.net The structures of various synthesized compounds incorporating the this compound framework have been confirmed using mass spectroscopy. sciforum.net

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid and, consequently, the absolute stereochemistry of chiral molecules like this compound. For a chiral allene, this technique can unambiguously assign the (R) or (S) configuration.

While a crystal structure for the parent this compound is not described in the provided results, the absolute configuration of derivatives has been successfully determined using this method. For example, the absolute configuration of (1R)-(−)-10-(phenylsulfonyl)isobornyl (S)-5,5-dimethylhexa-2,3-dienoate was established by X-ray crystallography. Similarly, the structure of a dimer derived from 2-tetradecynoic acid, which has a related structural motif, was deduced from an X-ray crystallographic analysis of its dimethyl ester. researchgate.netcanada.ca This technique has also been used to determine the absolute configurations of other chiral acids after resolution. researchgate.net

Chromatographic Separation Techniques for Enantiomer Isolation and Purity Assessment

Due to the axial chirality of the allene group, this compound exists as a pair of enantiomers. The separation and isolation of these enantiomers are crucial for studying their distinct biological activities and chiroptical properties. Various chromatographic techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for the analytical and preparative separation of enantiomers. Using chiral stationary phases (CSPs), the two enantiomers of a racemic mixture can be resolved into two separate peaks. For example, the enantiomers of 4-cyclohexyl-2-methylthis compound were successfully separated by both GC and HPLC using chiral columns. rsc.org

Capillary Zone Electrophoresis (CZE) is another effective technique for chiral separations. By using chiral selectors, such as cyclodextrin (B1172386) derivatives, in the running buffer, the enantiomers of 2,3-allenoic acids can be separated based on their different mobilities in the electric field. nih.gov For instance, the enantiomers of 2-methyl-4-phenyl-2,3-butadienoic acid were well-separated using hydroxypropyl-β-cyclodextrin as a chiral selector. nih.gov

Another approach to enantiomer isolation is through the formation of diastereomeric salts. By reacting the racemic acid with a chiral resolving agent, such as a chiral alkaloid like cinchonidine (B190817) or cinchonine, a pair of diastereomeric salts is formed. nih.gov These diastereomers have different physical properties and can be separated by crystallization. Subsequent removal of the chiral auxiliary yields the separated enantiomers of the allenoic acid with high enantiomeric excess. researchgate.netnih.gov

Table 3: Chromatographic and Related Methods for Enantiomeric Resolution of this compound and its Derivatives

| Method | Chiral Selector/Resolving Agent | Compound/Derivative | Outcome | Reference |

| Gas Chromatography (GC) | IVADEX-1 chiral column | 4-cyclohexyl-2-methylthis compound | Separation of enantiomers | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Chiralpak AD-RH | 4-cyclohexyl-2-methylthis compound | Separation of enantiomers | rsc.org |

| Capillary Zone Electrophoresis (CZE) | Hydroxypropyl-β-cyclodextrin | 2-methyl-4-phenyl-2,3-butadienoic acid | Separation of enantiomers | nih.gov |

| Diastereomeric Salt Crystallization | Cinchonidine/Cinchonine | 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid | Isolation of enantiomers (up to 95% ee) | nih.gov |

Computational Chemistry and Theoretical Investigations of Buta 2,3 Dienoic Acid

Quantum Chemical Calculations for Electronic and Geometric Structure (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic landscape of buta-2,3-dienoic acid. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard tools for optimizing molecular geometry and elucidating electronic properties.

The key structural feature of this compound is the C=C=C allene (B1206475) group, which imparts axial chirality upon the molecule, provided the substituents on the terminal carbons are different. The central carbon of the allene is sp-hybridized, while the outer carbons are sp2-hybridized, leading to a non-planar arrangement of the substituents at each end. DFT and MP2 calculations, often employing basis sets such as 6-31+G* or cc-pVTZ, are used to predict precise bond lengths, bond angles, and dihedral angles. rsc.orgresearchgate.net For instance, studies on related chiral allenes have successfully modeled their geometries using the B3LYP/6-31G** level of theory. researchgate.net

Computational models also reveal the nature of the frontier molecular orbitals (FMOs). In chiral allenes, the degeneracy of the π and π* orbitals is lifted, resulting in helical FMOs, which has significant implications for the molecule's reactivity in stereoselective reactions. rsc.org The electronic structure is further influenced by the electron-withdrawing carboxylic acid group, which affects the electrophilicity of the allenic carbons.

Table 1: Exemplary Calculated Geometric Parameters for this compound Note: These are representative values based on standard computational models for allenoates. Precise values can vary with the level of theory and basis set.

| Parameter | Atoms | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.21 |

| C=C (central) | ~1.28 | |

| C=C (terminal) | ~1.33 | |

| Bond Angle (°) | C=C=C | ~178.0 |

| O=C-C | ~125.0 | |

| Dihedral Angle (°) | H-C(4)-C(3)-C(2) | ~90.0 |

Prediction and Analysis of Vibrational Frequencies and Optical Spectra

Computational methods are powerful tools for predicting and interpreting the vibrational (infrared and Raman) and optical (UV-Vis) spectra of molecules. Calculations of harmonic vibrational frequencies at the DFT or MP2 level can predict the positions and intensities of absorption bands, aiding in the analysis of experimental spectra. researchgate.netacs.org

A pertinent example is the computational and experimental study of butatrienone (H₂C=C=C=C=O), a related C₄H₂O species. Butatrienone can be generated by the flash vacuum pyrolysis of buta-2,3-dienoic trifluoroacetic anhydride (B1165640). researchgate.net Its infrared spectrum was recorded in an argon matrix, and the observed bands were assigned with the help of calculated frequencies from various models. researchgate.net The calculations, performed at B3LYP/cc-pVTZ and MP2/cc-pVTZ levels, provided crucial insights for assigning the experimental bands, including the very strong absorption at 2242 cm⁻¹ attributed to the ν₂ mode. researchgate.net Similar computational approaches are used to predict the full vibrational spectrum of this compound, accounting for its characteristic C=C=C stretching, C=O stretching, and various bending and deformation modes.

Optical spectra, which relate to electronic transitions, are also predictable. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths that determine the position and intensity of UV-Vis absorption peaks. These calculations help characterize the electronic transitions between molecular orbitals, such as the π → π* transitions common in conjugated systems.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Matrix-Isolated Butatrienone (Data sourced from a computational study on C₄H₂O isomers, a system closely related to this compound) researchgate.net

| Assignment | Calculated (B3LYP) | Experimental | Intensity |

|---|---|---|---|

| ν₂ | 2242 | 2242 | Strong |

| ν₃ | 1495 | 1495 | Strong |

| ν₄ | 1456 | 1456 | Strong |

| ν₅ | 728 | 728 | Strong |

| ν₁ | 3035 | 3035 | Strong |

| ν₇ | 3105 | 3105 | Weak |

Mechanistic Elucidation through Reaction Pathway Modeling (e.g., Cycloaddition Mechanisms, Alkylation Processes)

Theoretical modeling is indispensable for elucidating complex reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation barriers.

Cycloaddition Mechanisms: this compound and its esters (allenoates) are versatile substrates in cycloaddition reactions. DFT calculations are critical for understanding the regioselectivity and stereoselectivity of these processes. For instance, DFT studies have been used to explain the outcomes of [3+3] and [4+2] cycloadditions, showing that variations in the electrophilicity at the allenic carbons dictate the reaction pathway. Furthermore, these models can quantify the influence of solvent effects on the energies of transition states, explaining why reaction outcomes can change in different media.

Alkylation Processes: The mechanism of catalyzed alkylation of allenoates has been extensively investigated using computational methods. A DFT study on the organoamine-catalyzed asymmetric allylation of trisubstituted allenoates revealed a multi-step pathway. acs.orgnih.gov The calculations, performed at the M06-2X level of theory, identified the stereoselectivity-determining step as the formation of the C-C bond. acs.orgnih.gov Analysis of noncovalent interactions (NCI) and quantum theory of atoms in molecules (AIM) demonstrated that C-H···O and C-H···π interactions between the catalyst and the substrate are key to controlling the resulting chirality. acs.orgnih.gov Similarly, computational studies on N-heterocyclic carbene (NHC)-catalyzed reactions of allenoates have clarified why certain regioisomers are formed preferentially by comparing the activation barriers of competing pathways. researchgate.net

Thermochemical Properties and Isomer Stability Analysis

Computational chemistry provides reliable estimates of thermochemical properties such as enthalpy of formation (ΔH°f), Gibbs free energy (ΔG), and entropy (S). These calculations are vital for assessing the relative stability of different isomers.

The stability of this compound can be compared to its structural isomers, such as the conjugated buta-1,3-dienoic acid and the acetylenic but-2-ynoic acid. This compound possesses significant ring strain energy due to the linear allene system, which generally makes it less stable than its conjugated diene counterpart. In contrast, buta-1,3-dienoic acid benefits from the stabilizing effect of conjugation across its π-system. Computational studies on related systems, such as the C₄H₂O isomers, have shown that the cumulene (butatrienone) is less stable than the isomeric ethynyl (B1212043) ketene, demonstrating the power of these methods to rank isomer stability. researchgate.net Calculations can precisely quantify these energy differences, providing a rationale for the observed distribution of isomers in reactions where thermodynamic equilibrium is reached.

Table 3: Representative Relative Stabilities of C₄H₄O₂ Isomers Note: Values are illustrative, based on general principles of strain vs. conjugation. Actual values depend on the level of theory.

| Isomer | Key Structural Feature | Estimated Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Buta-1,3-dienoic acid | Conjugated Diene | 0 (Reference) |

| This compound | Allene (Cumulated Diene) | +10 to +15 |

| But-3-enoic acid | Isolated Double Bond | +5 to +8 |

| But-2-ynoic acid | Internal Alkyne | +2 to +5 |

Studies on Intermolecular Interactions and Chiral Aggregate Structures

The axial chirality of this compound and its derivatives makes them candidates for forming ordered supramolecular structures through self-assembly. Computational modeling is a key technique for investigating the noncovalent interactions that govern this aggregation.

Recent studies on highly hindered chiral allenes have used DFT calculations (e.g., at the B3LYP/6-31G** level) to model the formation of trimers and larger aggregates. researchgate.net These models revealed that specific conformations, stabilized by networks of intermolecular hydrogen bonds, lead to the formation of extended, fiber-like supramolecular helices. researchgate.net The calculations can identify the most stable aggregate structures and quantify the energetic contributions of different interactions, such as hydrogen bonds and aromatic π-stacking.

Furthermore, computational studies are used to explore host-guest chemistry involving chiral allene-based macrocycles. acs.org These models can predict the binding selectivity for different guests within the macrocyclic cavity, highlighting the importance of shape-matching and specific interactions like halogen bonds. acs.org The study of intermolecular forces is also central to understanding catalysis, where DFT calculations have been used to map the noncovalent interactions between a chiral catalyst and an allenoate substrate, explaining the origin of enantioselectivity in bond-forming reactions. rsc.org

Strategic Applications of Buta 2,3 Dienoic Acid As a Key Synthetic Intermediate

Precursor for the Synthesis of Diverse Carbocyclic Architectures

The allenic moiety of buta-2,3-dienoic acid and its derivatives is predisposed to participate in various cycloaddition reactions, providing access to a wide array of carbocyclic frameworks. While the existing literature primarily highlights its role in forming heterocyclic systems, the fundamental reactivity of the allene (B1206475) group allows for its participation in [2+2] and [4+2] cycloadditions. These reactions can be strategically employed to construct four- and six-membered carbocyclic rings, respectively. For instance, the reaction of this compound derivatives with appropriate dienophiles can lead to the formation of substituted cyclohexene (B86901) rings, which are prevalent in many natural products and pharmaceuticals.

Furthermore, intramolecular variants of these cycloadditions offer a pathway to more complex, fused, and bridged bicyclic systems. Theoretical studies have explored the reaction pathways of intramolecular pericyclic reactions of amides derived from this compound, indicating the potential for forming intricate carbocyclic skeletons through controlled thermal or catalytic conditions. researchgate.net The ability to construct such diverse carbocyclic structures underscores the utility of this compound as a foundational component in synthetic strategies targeting complex molecular targets.

Building Block for Complex Heterocyclic Ring Systems (e.g., Dihydropyrans, Pyrroles, Spirocycles)

The application of this compound and its esters, known as allenoates, is particularly well-established in the synthesis of a variety of heterocyclic compounds. The electron-deficient nature of the allene system, enhanced by the adjacent carboxyl group, makes it an excellent substrate for nucleophilic additions and cycloaddition reactions, leading to the formation of highly functionalized heterocycles.

Dihydropyrans: Allenoates are widely used in (4+2)-heterocycloadditions to generate chiral dihydropyrans. oup.com These reactions are often catalyzed by chiral Lewis bases, such as phosphines, amines, and isochalcogenoureas, which activate the allenoate for reaction with various Michael acceptors. oup.com This approach provides access to highly functionalized dihydropyran structures with good to excellent enantioselectivity and diastereoselectivity. oup.com

Pyrroles: this compound derivatives are instrumental in the synthesis of substituted pyrroles. A notable method involves a one-pot, three-component reaction using a 3,4-diiodo-substituted derivative of this compound, primary amines, and terminal alkynes. rsc.orgresearchgate.net This palladium-catalyzed domino reaction proceeds through an allylic amination, Sonogashira cross-coupling, and subsequent heterocyclization to afford trisubstituted pyrroles in moderate to good yields. rsc.orgresearchgate.net This modular approach allows for significant diversity in the final pyrrole (B145914) products. rsc.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| 3,4-diiodobut-2-enoic acid | Phenylacetylene, n-Butylamine | Palladium/Copper | 1-n-Butyl-2-phenyl-4-carboxy-pyrrole | 59 | rsc.org |

| 3,4-diiodobut-2-enoic acid | Phenylacetylene, Benzylamine | Palladium/Copper | 1-Benzyl-2-phenyl-4-carboxy-pyrrole | 54 | rsc.org |

| 3,4-diiodobut-2-enoic acid | 1-Heptyne, Benzylamine | Palladium/Copper | 1-Benzyl-2-pentyl-4-carboxy-pyrrole | 53 | rsc.org |

Spirocycles: The unique reactivity of allenes makes this compound derivatives suitable precursors for the synthesis of spirocyclic compounds. acs.org For example, the epoxidation of an allene followed by heating can lead to the formation of spirocyclized oxetan-3-ones. acs.org Additionally, multicomponent reactions involving isatins and other suitable partners can generate complex spirooxindole frameworks, a common motif in biologically active molecules. beilstein-journals.org

Role in the Construction of Stereochemically Defined Organic Molecules

The geometry of the allene group and the potential for creating new stereocenters during its reactions make this compound a valuable tool for stereoselective synthesis. nih.gov

Research has demonstrated the utility of this compound derivatives in creating molecules with specific stereochemistry. For example, the enantioselective alkylation of 4-arylbuta-2,3-dienoic acids has been shown to efficiently form quaternary stereogenic centers. vulcanchem.com Furthermore, the optical resolution of allenoic acid derivatives can be achieved through the formation of diastereomeric salts with chiral resolving agents like cinchona alkaloids, attaining high enantiomeric excess.

A significant application is the stereoselective synthesis of (5Z,9Z)-11-phenylundeca-5,9-dienoic acid, which was achieved using a cross-cyclomagnesiation reaction involving a buta-2,3-dien-1-ylbenzene derivative. nih.govnih.govbenthamscience.com This method yielded the desired product with high stereoselectivity. nih.govnih.govbenthamscience.com